![molecular formula C16H11FN2O3S B351001 2-(3-fluorobenzamido)benzo[d]tiazol-6-carboxilato de metilo CAS No. 887902-64-9](/img/structure/B351001.png)

2-(3-fluorobenzamido)benzo[d]tiazol-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

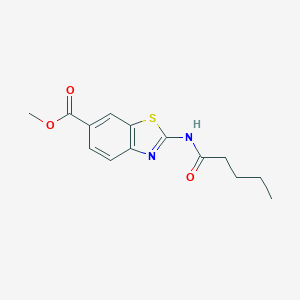

“Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a benzothiazole derivative . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” can be represented by the InChI code:1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . Chemical Reactions Analysis

Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a white to off-white solid . It has a molecular weight of 194.23 . It should be stored in a refrigerator .Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in this organism .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate in lab experiments is its potent antitumor activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Direcciones Futuras

There are several future directions for the research and development of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of more effective cancer therapies. Additionally, future research may focus on the development of new derivatives of this compound with improved pharmacological properties.

Métodos De Síntesis

The synthesis of methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-fluoroaniline with 2-chlorobenzoic acid to form 2-(3-fluorobenzamido)benzoic acid. The second step involves the reaction of 2-(3-fluorobenzamido)benzoic acid with thionyl chloride to form 2-(3-fluorobenzamido)benzoyl chloride. The third step involves the reaction of 2-(3-fluorobenzamido)benzoyl chloride with 2-aminobenzo[d]thiazole to form methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Se ha encontrado que los derivados de tiazol presentan actividad antimicrobiana. Por ejemplo, la sulfathiazola, un fármaco sulfa de acción corta, se utiliza como agente antimicrobiano .

Actividad antirretroviral

Los derivados de tiazol también se utilizan en fármacos antirretrovirales. El ritonavir, un fármaco para el VIH/SIDA, contiene una porción de tiazol .

Actividad antifúngica

La abafungina es un ejemplo de un fármaco antifúngico que contiene un anillo de tiazol .

Actividad anticancerígena

Se ha encontrado que los derivados de tiazol tienen actividad anticancerígena. La tiazofurina es un ejemplo de un fármaco para el tratamiento del cáncer que contiene una porción de tiazol .

Actividad anti-Alzheimer

Se ha encontrado que los derivados de tiazol presentan actividad anti-Alzheimer .

Actividad antihipertensiva

Se ha encontrado que los derivados de tiazol presentan actividad antihipertensiva .

Actividad antioxidante

Se ha encontrado que los derivados de tiazol presentan actividad antioxidante .

Actividades hepatoprotectoras

Se ha encontrado que los derivados de tiazol presentan actividades hepatoprotectoras .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-[(3-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCAIKFDIUDJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B350947.png)

![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B351012.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B351021.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B351024.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3-methoxybenzamide](/img/structure/B351029.png)

![N-{3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B351032.png)

![N-{5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B351035.png)

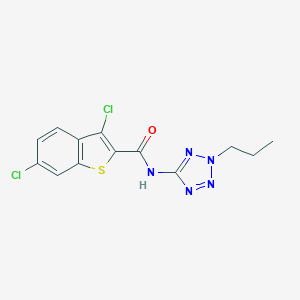

![3,6-dichloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B351061.png)

![3-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B351062.png)

![5-(4-chlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351063.png)

![5-(3-chloro-4-fluorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351064.png)

![5-(3,4-dichlorophenyl)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B351065.png)